molecular formula C13H11N3S B3157559 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol CAS No. 850238-91-4

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol

Cat. No.: B3157559
CAS No.: 850238-91-4
M. Wt: 241.31 g/mol
InChI Key: WWSYXEOFGHJWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol (CAS 850238-91-4) is a high-purity solid chemical compound supplied for non-human research applications. This substance is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of nitrogen-bridged heterocyclic compounds recognized for its wide spectrum of biological activities. With a molecular formula of C13H11N3S and a molecular weight of 241.31 g/mol, this compound is characterized by its fused bicyclic core structure, which provides a rigid, planar framework amenable to further chemical modifications . Pyrazolo[1,5-a]pyrimidines have garnered significant attention in medicinal chemistry, particularly for their potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . These compounds can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of many cancers. The specific structure of this derivative, featuring a thiol group at the 7-position, makes it a valuable intermediate or building block for synthetic chemists. Researchers can utilize this compound to develop novel analogs or to incorporate the pharmaceutically relevant pyrazolo[1,5-a]pyrimidine core into more complex molecules for biological evaluation . Potential research applications include investigating its efficacy and mechanism of action in areas such as oncology, antimicrobial research, and enzyme inhibition studies. Please Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-9-7-12(17)16-13(15-9)11(8-14-16)10-5-3-2-4-6-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXEOFGHJWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N2C(=N1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Core

The construction of the pyrazolo[1,5-a]pyrimidine nucleus is predominantly achieved through the annulation of a pyrimidine (B1678525) ring onto a pre-existing 5-aminopyrazole moiety. Various synthetic routes have been developed, offering versatility in substituent placement and reaction conditions.

Cyclization Reactions involving Amino Pyrazoles and β-Dicarbonyl Compounds

A widely employed and classical method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govbeilstein-journals.org This reaction is versatile, allowing for the introduction of various substituents on the pyrimidine ring. For instance, the reaction of 5-aminopyrazoles with ethyl acetoacetate (B1235776) leads to the formation of 7-hydroxypyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org The regioselectivity of this condensation is a key aspect, with the exocyclic amino group of the 5-aminopyrazole typically initiating the nucleophilic attack on one of the carbonyl groups of the β-dicarbonyl compound, followed by intramolecular cyclization and dehydration.

Reactant 1Reactant 2ProductReference
5-Aminopyrazoleβ-Dicarbonyl CompoundPyrazolo[1,5-a]pyrimidine nih.govbeilstein-journals.org
5-AminopyrazoleEthyl Acetoacetate7-Hydroxypyrazolo[1,5-a]pyrimidine nih.govbeilstein-journals.org

Condensation Reactions with Enaminones and Chalcones

Enaminones and chalcones serve as valuable 1,3-bielectrophilic partners for 5-aminopyrazoles in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The reaction of 5-aminopyrazoles with β-enaminones often proceeds with high regioselectivity, where the amino group of the pyrazole (B372694) attacks the β-carbon of the enaminone, followed by cyclization and elimination of a secondary amine. nih.gov This method provides a direct route to various substituted pyrazolo[1,5-a]pyrimidines. Similarly, chalcones (α,β-unsaturated ketones) can react with 5-aminopyrazoles, typically involving a Michael addition followed by intramolecular condensation and subsequent oxidation or aromatization to yield the final pyrazolo[1,5-a]pyrimidine product. nih.gov

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. nih.gov These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. A common MCR approach involves the reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound or an active methylene (B1212753) compound. nih.gov These one-pot syntheses allow for the rapid generation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines.

Targeted Synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol and its Analogs

While a direct, one-pot synthesis of this compound is not extensively documented, a logical and efficient synthetic strategy can be devised based on established reactions for analogous structures. This targeted synthesis typically involves a two-step process: the initial formation of a suitable precursor, followed by the introduction of the thiol functionality.

A plausible and well-precedented route commences with the synthesis of the corresponding 7-hydroxy or 7-chloro derivative. The key starting material for this approach is 3-phenyl-1H-pyrazol-5-amine . This intermediate can be synthesized through various methods, including the condensation of benzoylacetonitrile (B15868) with hydrazine.

The subsequent cyclocondensation of 3-phenyl-1H-pyrazol-5-amine with a β-dicarbonyl compound, specifically ethyl acetoacetate , provides the pyrazolo[1,5-a]pyrimidinone core. This reaction leads to the formation of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one , which exists in tautomeric equilibrium with its 7-hydroxy form. nih.govacs.org

To introduce the thiol group, two primary pathways can be considered:

Conversion from the 7-hydroxy precursor : The 7-oxo (or 7-hydroxy) group of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be converted to a thione (the tautomer of the desired thiol) using a thionating agent such as Lawesson's reagent . organic-chemistry.orgresearchgate.netnih.gov This reaction effectively replaces the carbonyl oxygen with a sulfur atom.

Conversion from a 7-chloro precursor : A more common and often higher-yielding approach involves the initial conversion of the 7-hydroxy group to a more reactive leaving group, such as a chlorine atom. Treatment of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine . nih.govresearchgate.netnih.gov This chloro derivative can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to afford the target compound, this compound.

PrecursorReagentProductReference
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-oneLawesson's Reagent5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7(4H)-thione organic-chemistry.orgresearchgate.netnih.gov
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-onePOCl₃7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine nih.govresearchgate.netnih.gov
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidineNaSHThis compound-

Advanced Synthetic Techniques

To enhance the efficiency and sustainability of pyrazolo[1,5-a]pyrimidine synthesis, modern techniques such as microwave-assisted synthesis have been increasingly adopted.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a highly effective method for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or enaminones is particularly amenable to microwave-assisted conditions, allowing for rapid and efficient construction of the pyrazolo[1,5-a]pyrimidine core. nih.gov The use of microwave heating can also be advantageous in multi-component reactions, further streamlining the synthesis of this important class of heterocyclic compounds.

Solvent-Free Reaction Conditions

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, the core of the title compound, can be achieved efficiently under solvent-free conditions, often utilizing microwave irradiation to promote the reaction. This approach aligns with the principles of green chemistry by reducing solvent waste. A primary method involves the cyclocondensation of a substituted 5-amino-1H-pyrazole with a suitable β-dicarbonyl compound or its equivalent. nih.govresearchgate.net

For the synthesis of the precursor to this compound, 3-phenyl-5-aminopyrazole would be reacted with a derivative of acetoacetic ester. More specifically, to obtain the 7-thiol, the reaction would typically involve a β-ketothioester or a related synthon. Alternatively, the corresponding 7-hydroxy derivative is often synthesized first and subsequently converted to the thiol. The solvent-free synthesis of 7-arylpyrazolo[1,5-a]pyrimidines has been demonstrated through the microwave-assisted reaction of 5-aminopyrazoles with β-enaminones. nih.gov This method provides high yields in short reaction times. nih.gov Similarly, reactions between 5-amino-1H-pyrazoles and β-triketones under solvent-free conditions also lead to the formation of fused pyrazolo[1,5-a]pyrimidines. rsc.org

Table 1: Examples of Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reactant 1 Reactant 2 Conditions Product Type Yield Reference
5-Aminopyrazoles β-Enaminones Microwave, 180°C, 2 min 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines 88-97% nih.gov
5-Amino-1H-pyrazoles β-Triketones Solvent-free heating Fused pyrazolo[1,5-a]pyrimidines Not specified rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of a wide variety of substituents. researchgate.net These reactions typically require a halo-substituted pyrazolo[1,5-a]pyrimidine as a starting material. For instance, the 7-hydroxy group of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (B2700507) can be converted to a more reactive 7-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). journalagent.com

This 7-chloro derivative serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for example, can be employed to introduce new aryl or heteroaryl groups at the C7 position by reacting the chloro derivative with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. scispace.com Similarly, the Buchwald-Hartwig amination can be used to form C-N bonds, introducing substituted amine functionalities at this position. These functionalization strategies are crucial for creating libraries of compounds with diverse structures and properties. researchgate.netjournalagent.com While these reactions are more commonly reported for positions 5 and 7, they can also be applied to other positions on the heterocyclic core if the corresponding halogenated precursor is available. nih.gov

Chemical Transformations and Derivatization of Pyrazolo[1,5-a]pyrimidine-7-thiols

Reactivity of the Thiol Group: Tautomerism and Electrophilic Reactions

The 7-thiol group on the pyrazolo[1,5-a]pyrimidine ring exhibits thione-thiol tautomerism. The compound can exist in the thiol form (7-mercapto) or the thione form (7(4H)-thione). Spectroscopic and chemical data for similar pyrazolopyrimidinethione systems suggest that the thione form often predominates in equilibrium. journalagent.com For instance, infrared spectra of related compounds show characteristic thiocarbonyl (C=S) absorption bands and the absence of a mercapto (S-H) band, supporting the prevalence of the thione tautomer. journalagent.com

Despite the predominance of the thione form, the compound undergoes reactions characteristic of thiols, indicating the reactivity of the thiol tautomer. journalagent.com The reactivity with electrophiles can occur at either the sulfur or a nitrogen atom, depending on the conditions and the nature of the electrophile. Studies on analogous pyrazolo[1,5-c]pyrimidine-7-thiones have shown that reactions such as acetylation, benzoylation, and benzylation can result in N-substituted products, where the electrophile attacks the nitrogen atom of the pyrimidine ring. journalagent.com This suggests that under certain conditions, the nitrogen is more nucleophilic than the sulfur. However, the formation of S-alkylated products via reaction with alkyl halides is also a common reaction for heterocyclic thiols.

Oxidation Reactions leading to Oxo-derivatives and Disulfides

The thiol group of this compound is susceptible to oxidation. Controlled oxidation provides a pathway to other important derivatives. The reaction of related pyrazolo[1,5-c]pyrimidine-7-thiones with alkaline hydrogen peroxide leads to the formation of the corresponding pyrazolo[1,5-c]pyrimidin-7-ones, effectively replacing the sulfur atom with an oxygen atom. journalagent.comekb.eg This transformation provides access to the oxo-analogue of the title compound.

Furthermore, oxidation can also lead to the formation of a disulfide bridge between two molecules. The reaction of pyrazolopyrimidine-7-thiones with reagents like sodium nitrite (B80452) or benzenediazonium (B1195382) chloride has been shown to produce the corresponding disulfide derivatives. journalagent.com These reactions are characteristic of the thiol tautomer's reactivity. journalagent.com

Table 2: Oxidation Reactions of Pyrazolo[1,5-a]pyrimidine-7-thiol Analogues

Starting Material Reagent Product Type Reference
Pyrazolo[1,5-c]pyrimidine-7-thiones Alkaline Hydrogen Peroxide Pyrazolo[1,5-c]pyrimidin-7-ones journalagent.com
Pyrazolo[1,5-c]pyrimidine-7-thiones Sodium Nitrite Disulfides journalagent.com

Substitution Reactions at the Pyrazolo[1,5-a]pyrimidine Core

Besides reactions involving the thiol group, the pyrazolo[1,5-a]pyrimidine core itself can undergo substitution reactions. Electrophilic aromatic substitution is a key method for introducing functional groups onto the heterocyclic rings. nih.gov In the pyrazolo[1,5-a]pyrimidine system, the pyrazole ring is generally more susceptible to electrophilic attack than the pyrimidine ring. nii.ac.jp

Studies on the parent ring system and its derivatives have shown that nitration and halogenation can occur. The position of substitution is highly dependent on the reaction conditions and the nature of the electrophile. researchgate.netnih.gov For instance, nitration can yield the 3-nitro or 6-nitro derivative, while bromination can lead to 3-bromo and 3,6-dibromo species. nii.ac.jp The introduction of substituents can alter the electronic properties of the ring system and influence subsequent reactions.

Nucleophilic substitution is also a vital transformation, particularly at the C7 position. As mentioned previously, the conversion of a hydroxyl or thiol group into a good leaving group, such as a chlorine atom, facilitates the introduction of a wide range of nucleophiles (e.g., amines, alkoxides), leading to a diverse array of functionalized derivatives. journalagent.com The reactivity of the chlorine atom at position 7 is noted to be particularly high, allowing for selective substitution. journalagent.com

Structure Activity Relationship Sar Studies

General Principles of SAR in Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine core is considered a "privileged scaffold" in drug discovery. nih.gov Its fused, rigid, and planar bicyclic structure provides a well-defined three-dimensional arrangement that can be strategically modified to interact with various biological targets. nih.govnih.gov The SAR of this class of compounds is fundamentally governed by the nature, position, and orientation of substituents on the pyrazole (B372694) and pyrimidine (B1678525) rings.

Key principles of SAR for this scaffold include:

Modularity: The synthetic accessibility of the core allows for systematic modifications at positions 2, 3, 5, 6, and 7, enabling chemists to fine-tune the molecule's properties. nih.gov

Target Interaction: The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, while the planar aromatic surface can engage in π–π stacking and hydrophobic interactions with protein targets, such as kinase enzymes. mdpi.com

The biological activity of any given derivative is therefore a direct consequence of how its specific substitution pattern optimizes these interactions and properties for a particular biological target.

Influence of Substituent Patterns on Biological Activity

The specific substituents of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol—the 3-phenyl group, the 5-methyl group, and the 7-thiol group—each play a distinct role in defining the molecule's potential biological activity.

The 3-position of the pyrazolo[1,5-a]pyrimidine ring is a critical site for modification, often influencing compound potency and selectivity. An aryl group, such as the phenyl group in the title compound, is a common feature in many biologically active derivatives.

Hydrophobic Interactions: The phenyl ring provides a large, hydrophobic surface that can occupy hydrophobic pockets within a target protein's binding site.

Electronic Effects: In some kinase inhibitors, replacing a phenyl group at C-3 with a heteroaryl ring like pyrazole or triazole can modulate activity, suggesting that both steric bulk and electronic properties at this position are important. mdpi.com

Substitution Effects: Modifying the phenyl ring itself with electron-withdrawing or electron-donating groups can further refine the activity. For instance, in a series of anti-mycobacterial pyrazolo[1,5-a]pyrimidines, the presence of a 4-fluorophenyl group at the 3-position was found to be a feature in the most effective analogues.

Table 1: Influence of C-3 Substituent on Kinase Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Series
CompoundSubstituent at C-3Substituent at C-5Target KinaseIC₅₀ (nM)
Analog A3-(Trifluoromethyl)phenyl(trans)-4-AminocyclohexylPim-127
Analog B3-(Trifluoromethoxy)phenyl(trans)-4-AminocyclohexylPim-131
Analog C3-Chlorophenyl(trans)-4-AminocyclohexylPim-145
Analog DPhenyl(trans)-4-AminocyclohexylPim-1>1000

Data in this table is derived from related pyrazolo[1,5-a]pyrimidine series to illustrate SAR principles.

The 5-position on the pyrimidine ring is another key modulator of biological activity. SAR studies have shown that this position is critical for potency and selectivity in various contexts, particularly in kinase inhibition. nih.gov

Steric Influence: A small alkyl group like methyl is sterically unobtrusive, allowing the compound to fit into compact binding sites. It provides a balance between occupying space and avoiding steric clashes that larger groups might cause.

Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions with the target, though significant increases in lipophilicity can also affect solubility.

Comparison with Other Groups: In many series, the 5-position is crucial for establishing key interactions. For example, in a series of Pim-1 inhibitors, replacement of a substituent at the 5-position was found to be more critical for potency than modifications at the 3-position. nih.gov While electron-withdrawing groups like halogens are sometimes favored, a methyl group can provide optimal hydrophobic and steric properties without introducing the strong electronic effects of a halogen.

While many published pyrazolo[1,5-a]pyrimidine derivatives feature an amino, oxo, or aryl group at the 7-position, the 7-thiol (-SH) functionality is less commonly reported as a final compound, suggesting it may often serve as a reactive intermediate for further chemical modification. The significance of this group lies in its unique chemical properties and synthetic versatility.

The 7-position of the pyrazolo[1,5-a]pyrimidine core is highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group like chlorine is present. nih.gov The 7-chloro derivative is a common precursor used to introduce a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.govnih.gov

The introduction of a thiol group at C-7 would impart several key features:

Nucleophilicity: The thiol group is a potent nucleophile, making it a valuable synthetic handle for introducing a wide array of substituents via S-alkylation or S-acylation to generate diverse analog libraries.

Hydrogen Bonding: The -SH group can act as both a hydrogen bond donor and, to a lesser extent, an acceptor, potentially forming new interactions with a biological target compared to 7-amino or 7-oxo analogs.

Metal Chelation: Thiols are known to coordinate with metal ions, which could be relevant for activity against metalloenzymes.

Oxidation Potential: The thiol can be oxidized to form sulfenic acids, sulfoxides, sulfones, or disulfides, each with distinct steric and electronic properties, further expanding the chemical space for SAR exploration.

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents at the 3-, 5-, and 7-positions alters the electron density of the entire heterocyclic system. This influences the strength of hydrogen bonds and other electrostatic interactions with the target protein. For example, the N1 atom of the pyrazole ring often acts as a key hydrogen bond acceptor in the hinge region of kinases, and its basicity is modulated by the substituents on the scaffold. mdpi.com

Rational Design of Pyrazolo[1,5-a]pyrimidine-7-thiol Analogs for Enhanced Potency and Selectivity

The structure of this compound serves as a promising starting point for the rational design of new analogs. The 7-thiol group, in particular, offers a versatile platform for chemical elaboration to probe the SAR around this position.

A rational design strategy would involve several approaches:

S-Alkylation/Arylation: A library of analogs could be synthesized by reacting the thiol with a diverse set of alkyl and aryl halides. This would explore the steric and electronic requirements of the binding pocket adjacent to the 7-position. Introducing groups with different sizes, shapes, and functionalities (e.g., basic amines, acidic carboxylates, hydrogen bond donors/acceptors) would systematically map out the interaction space.

Oxidation State Modification: The thiol could be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These groups are significantly more polar and are excellent hydrogen bond acceptors, which could lead to new, beneficial interactions with the target protein and improve the pharmacokinetic profile of the compound.

Bioisosteric Replacement: The thiol group could be replaced with other bioisosteres, such as hydroxyl (-OH) or amino (-NH₂) groups, to assess the importance of the sulfur atom itself and the hydrogen-bonding capabilities of the substituent at the 7-position.

Table 2: Proposed Analogs for SAR Expansion Based on the 7-Thiol Moiety
Analog SeriesModification at C-7Rationale for Design
Series A (S-Alkylation)-S-CH₃, -S-CH₂CH₃, -S-CH₂-PhExplore effect of size and lipophilicity in adjacent pocket.
Series B (Functionalized Alkyl)-S-(CH₂)₂-OH, -S-(CH₂)₂-NH₂Introduce hydrogen bonding and/or charged groups to seek new polar interactions.
Series C (Oxidation)-S(O)-CH₃, -S(O)₂-CH₃Increase polarity and introduce strong hydrogen bond acceptors.
Series D (Bioisosteres)-OH, -NH₂, -OCH₃Evaluate the necessity of the sulfur atom and compare different hydrogen bonding patterns.

By systematically applying these design principles, new pyrazolo[1,5-a]pyrimidine analogs can be developed with potentially enhanced potency, improved selectivity, and more favorable drug-like properties.

Pharmacological Activities and Mechanisms of Action Pre Clinical

Protein Kinase Inhibitory Activities

Compounds built upon the pyrazolo[1,5-a]pyrimidine (B1248293) structure have demonstrated inhibitory activity against a wide array of protein kinases, positioning them as promising candidates for targeted cancer therapy. nih.govrsc.org Modifications at various positions on the pyrazolo and pyrimidine (B1678525) rings allow for the fine-tuning of binding affinity and selectivity for specific kinase targets. nih.gov

The pyrazolo[1,5-a]pyrimidine moiety is a prominent framework for the development of Tropomyosin Receptor Kinase (Trk) inhibitors. nih.govmdpi.com Trk receptors (TrkA, TrkB, and TrkC) are transmembrane tyrosine kinases that have become important therapeutic targets in oncology. nih.govresearchgate.net Derivatives of this scaffold have been shown to exhibit potent inhibitory activity against Trk kinases. nih.gov Structure-activity relationship (SAR) studies have revealed that the pyrazolo[1,5-a]pyrimidine core is essential for establishing a hinge interaction with key residues in the kinase binding site, such as Met592, which influences binding affinity. mdpi.com Certain synthesized derivatives have demonstrated significant potency, with IC50 values below 5 nM against Trk kinases. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold has also been utilized to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key member of the receptor tyrosine kinase family implicated in numerous cancers. nih.govnih.gov Derivatives have been specifically engineered to target both wild-type EGFR and clinically relevant mutant forms, such as the L858R/T790M mutant, which confers resistance to first-generation inhibitors. nih.gov For example, a series of 5-(methylthio)pyrimidine (B78358) derivatives showed potent enzymatic and antiproliferative activities against EGFR(L858R/T790M) mutants with IC50 values in the subnanomolar range, while displaying significantly less potency against the wild-type form of the receptor. nih.gov

Research has identified pyrazolo[1,5-a]pyrimidine-based compounds as effective inhibitors of B-Raf and MEK kinases, key components of the MAPK/ERK signaling pathway often dysregulated in melanoma and other cancers. nih.gov A focused effort to optimize this scaffold for B-Raf kinase inhibition led to the identification of lead compounds with enhanced enzyme and cellular potency, as well as good selectivity over other kinases. nih.gov

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further demonstrated by its application in developing inhibitors for a diverse set of protein kinases. nih.gov

Casein Kinase 2 (CK2): This scaffold has been widely explored for developing inhibitors against CK2, a serine/threonine protein kinase implicated in tumor progression. biorxiv.orgnih.gov Optimization strategies have led to the identification of highly selective CK2 inhibitors based on this structure. biorxiv.org

Phosphodiesterase 4 (PDE4): A number of 3-substituted 5,7-dialkylpyrazolo[1,5-a]pyrimidines were synthesized and screened as in vitro inhibitors of cAMP phosphodiesterase. nih.gov

CDK1/CDK2: Pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of the purine (B94841) ring, have shown great potential in inhibiting cyclin-dependent kinases (CDKs), including CDK1 and CDK2, which are crucial for cell cycle regulation. unife.itnih.gov

Pim-1: A template-based approach has led to the development of potent, pan-Pim kinase inhibitors derived from a pyrazolo[1,5-a]pyrimidine hit. nih.gov

BCL6 and DRAK1: The pyrazolo[1,5-a]pyrimidine framework has been noted for its broad utility in developing inhibitors for various kinases, including BCL6 and DRAK1. nih.gov

Derivatives of pyrazolo[1,5-a]pyrimidine are known to act as protein kinase inhibitors through different mechanisms. nih.gov Their structural similarity to purines makes them effective ATP-competitive inhibitors, where they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. unife.itnih.gov Additionally, this scaffold has been successfully used to develop allosteric inhibitors, which bind to a site distinct from the ATP pocket to modulate kinase activity. nih.gov This dual capability allows for greater flexibility in designing highly selective and potent therapeutic agents.

In Vitro Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Consistent with their activity as kinase inhibitors, various compounds featuring the pyrazolo[1,5-a]pyrimidine core have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines.

For instance, 5-(methylthio)pyrimidine derivatives designed as EGFR inhibitors strongly inhibited the proliferation of H1975 non-small cell lung cancer cells, which harbor the EGFR(L858R/T790M) mutation. nih.gov At the same time, they were significantly less toxic to A431 human epithelial carcinoma cells that overexpress wild-type EGFR. nih.gov Other novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives have shown moderate to good cytotoxicity against SH-SY5Y, MDA-MB-231, A549, and HepG2 cell lines. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected pyrazolo[1,5-a]pyrimidine derivatives in various cancer cell lines.

Compound Series/DerivativeTarget Cancer Cell LineReported IC50 Value (µM)Reference
Compound 10aMDA-MB-231 (Breast Cancer)26.67 ± 2.56 nih.gov
Compound 10bMDA-MB-231 (Breast Cancer)26.83 ± 2.41 nih.gov
Compound 10fA549 (Lung Cancer)20.20 ± 2.04 nih.gov
Compound 10gA549 (Lung Cancer)21.65 ± 1.58 nih.gov
Compound 22 (Pyrazolo[1,5-a]pyrimidine Schiff base)HCT-116 (Colon Cancer)59.18 ekb.eg
Compound 22 (Pyrazolo[1,5-a]pyrimidine Schiff base)PC-3 (Prostate Cancer)67.27 ekb.eg
Compound 4b (Thio Substituted Derivative)U937 (Histiocytic Lymphoma)<20 unife.it
Compound 4l (Thio Substituted Derivative)U937 (Histiocytic Lymphoma)<20 unife.it

Antioxidant Activities

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a source of compounds with notable antioxidant properties. Studies on various derivatives have demonstrated their capacity to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous disease pathologies.

One study investigated new pyrazole (B372694) analogs and found that certain compounds, particularly those containing a phenolic group or a benzothiazole (B30560) ring, displayed high antioxidant activity. nanobioletters.com These compounds were effective in inhibiting the free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com Another research effort focusing on pyrazole derivatives evaluated their antioxidant potential through 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging assays, confirming that the synthesized compounds exhibited good antioxidant activity. nih.gov Similarly, a series of novel hybrid piperidine (B6355638) pyrimidine amides were evaluated for their antioxidant effects, with some derivatives showing high activity, reaching up to 82%, comparable to the reference compound Trolox. mdpi.com

Table 1: Antioxidant Activity of Selected Pyrimidine Derivatives
Compound ClassAssayKey FindingReference
Hetaryl pyrazole derivatives incorporating phenylsulfonyl groupInhibition of free radical-induced oxidative hemolysisCompounds with phenolic groups or benzothiazole rings showed high activity. nanobioletters.com
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneDPPH radical scavengingSynthesized compounds exhibited good antioxidant activity. nih.gov
Hybrid piperidine pyrimidine amidesABTS radical scavengingOne derivative showed 82% activity, comparable to Trolox. mdpi.com
4-Amino-5-phenyl-4h-1,2,4-triazole-3-thiol derivativesDPPH radical scavengingA derivative showed a potent IC50 value of 5.84 μg/ml. researchgate.net

Enzyme Inhibition Beyond Kinases

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives extends to the inhibition of crucial enzymes involved in metabolic and neurological disorders.

Alpha-Amylase Inhibition (Anti-diabetic Potential)

In the context of anti-diabetic research, pyrazole-containing compounds have been investigated as inhibitors of α-amylase, an enzyme critical for carbohydrate digestion. By inhibiting this enzyme, it is possible to slow the absorption of glucose, a key strategy in managing postprandial hyperglycemia. A study on thiazolidin-4-one derivatives linked to a pyrazole core revealed significant α-amylase inhibition. nih.gov Several of the synthesized compounds demonstrated potent inhibition, with one compound achieving 90.04% inhibition at a concentration of 100 μg/mL, which was more effective than the standard drug, acarbose, under the same conditions. nih.gov

Table 2: In Vitro α-Amylase Inhibition by Pyrazole-Thiazolidin-4-one Hybrids
CompoundConcentration (μg/mL)% InhibitionReference
5a5075.94% nih.gov
5a10090.04% nih.gov
5b5079.24% nih.gov
5b10083.72% nih.gov
5e5077.12% nih.gov

Acetylcholinesterase Inhibition (Anti-Alzheimer Potential)

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research into novel AChE inhibitors has included heterocyclic systems similar to pyrazolo[1,5-a]pyrimidines. A series of 5H-thiazolo[3,2-a]pyrimidine derivatives were designed and synthesized as potential AChE inhibitors. The pharmacological evaluation confirmed that several of these compounds displayed considerable inhibitory effects, with inhibition rates exceeding 50% at a concentration of 10 µM. researchgate.net These findings suggest that the broader class of fused pyrimidine scaffolds represents a promising area for the discovery of new agents for neurodegenerative diseases. researchgate.net

Angiotensin II Receptor Antagonism

The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop potent antagonists of the Angiotensin II (AII) receptor, a key target in the management of hypertension. nih.gov Initial derivatives of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid were potent in vitro but lacked oral activity. nih.gov Subsequent structural modifications, including the removal of the carbonyl oxygen and altering the position of the biphenyltetrazole substituent, were critical for achieving oral antihypertensive activity. nih.gov Structure-activity relationship studies identified that a methyl substituent at the 3-position was essential for potent in vivo activity, leading to a series of orally active AII receptor antagonists. nih.gov

Antimicrobial and Antibacterial Activities

The pyrazolo[1,5-a]pyrimidine framework and related pyrazole-thiol structures have demonstrated significant antimicrobial and antibacterial properties. Research has shown these compounds to be active against a range of pathogens, including drug-resistant strains.

Derivatives of 3-methyl-1-phenylpyrazole-5-thiol, which are structurally similar to the target compound, showed good antibacterial activities against several Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, S. epidermidis, E. faecalis, E. faecium, and S. pyogenes. nih.gov Furthermore, some of these compounds exhibited a synergistic effect when combined with aminoglycoside antibiotics. nih.gov Studies on other pyrazolo[1,5-a]pyrimidine derivatives have also confirmed their value as antibacterial and antifungal agents. nih.gov Additionally, novel 1,2,4-triazolo[1,5-a]pyrimidine-containing compounds have been synthesized and evaluated, with one derivative showing a minimum inhibitory concentration (MIC) of 15.625 μg/mL against S. aureus and 31.25 μg/mL against MRSA. researchgate.net

Table 3: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine and Related Compounds
Compound ClassBacterial StrainActivityReference
3-Methyl-1-phenylpyrazole-5-thiol derivativesMRSA, S. aureus, S. epidermidisGood antibacterial activity nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesVarious bacteria and fungiActive as antibacterial and antifungal agents nih.gov
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone (compound 5f)S. aureusMIC: 15.625 μg/mL researchgate.net
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone (compound 5f)MRSAMIC: 31.25 μg/mL researchgate.net

Mycobacterial ATP Synthase Inhibition

The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic targets and inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of the ATP synthesis pathway in Mycobacterium tuberculosis (M. tb). nih.gov This class of compounds represents a promising avenue for the development of new anti-tuberculosis drugs. While other compounds, such as the diarylquinoline TMC207, are known to specifically target mycobacterial ATP synthase with high potency, the identification of pyrazolo[1,5-a]pyrimidines as inhibitors of the same pathway highlights the potential of this scaffold in addressing mycobacterial infections. nih.govnih.gov

Investigations into the Cellular Processes and Biological Target Interactions of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol Remain Undisclosed in Preclinical Research

Despite the broad pharmacological interest in the pyrazolo[1,5-a]pyrimidine scaffold, a comprehensive search of publicly available scientific literature and preclinical data reveals a significant gap in the specific investigation of This compound . Consequently, detailed research findings, data tables, and specific information regarding its interactions with cellular processes and biological targets are not available.

The pyrazolo[1,5-a]pyrimidine core structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. Numerous studies have explored the activities of various derivatives, highlighting the importance of the substitution patterns on the pyrimidine and pyrazole rings in determining the compound's pharmacological profile.

For instance, different substitutions at the 3, 5, and 7-positions of the pyrazolo[1,5-a]pyrimidine ring system have led to the development of compounds investigated as:

Inhibitors of various protein kinases, such as phosphoinositide 3-kinase δ (PI3Kδ), which is crucial in immune cell regulation. nih.gov

Potential antiviral and anticancer agents.

Modulators of GABAA receptors, suggesting applications in neuroscience. mdpi.com

Agents for tumor imaging, indicating a tendency to accumulate in cancer cells. nih.gov

Anti-tubercular agents targeting enzymes like DprE1. nih.gov

Antiparasitic compounds. mdpi.com

However, the specific combination of a methyl group at position 5, a phenyl group at position 3, and a thiol group at position 7, which defines the compound , has not been the subject of published preclinical studies detailing its mechanism of action or cellular effects. The presence of the thiol (-SH) group at the 7-position is a notable feature that could lead to a distinct biological activity profile compared to the more commonly studied amino, chloro, or oxygen-containing substituents at this position.

Without dedicated research on this compound, any discussion of its specific cellular activities, enzyme inhibition, or interaction with biological targets would be speculative. Future preclinical investigations would be necessary to elucidate the pharmacological properties of this particular chemical entity.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Structural Parameters

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic and structural properties of molecules like 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol. These computational methods provide insights into molecular geometry, orbital energies, and charge distribution, which are essential for understanding the compound's reactivity and photophysical behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Approaches

Density Functional Theory (DFT) is a widely used method for investigating the structural and electronic properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.nettandfonline.com DFT calculations are employed to determine optimized molecular geometries, bond lengths, and angles. researchgate.net For the broader class of pyrazolo[1,5-a]pyrimidines, these studies help in understanding the planarity of the fused ring system and the spatial orientation of its substituents. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. rsc.orgrsc.org This approach is crucial for interpreting experimental UV-Vis absorption spectra and understanding the electronic transitions within the molecule. rsc.org For pyrazolo[1,5-a]pyrimidine-based fluorophores, TD-DFT calculations have been used to analyze how different substituents on the core ring system influence absorption and emission intensities, revealing that electron-donating groups can enhance these properties through intramolecular charge transfer (ICT). rsc.orgrsc.org

Analysis of HOMO and LUMO Energies and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, collectively known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For pyrazolo[1,5-a]pyrimidine derivatives, analysis of the HOMO-LUMO gap helps predict their electronic properties and potential for charge transfer within the molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals across the molecular structure indicates the regions most likely to be involved in electron donation and acceptance, which is vital for understanding potential intermolecular interactions. nih.gov

Table 1: Illustrative Frontier Orbital Energies
ParameterEnergy (eV)
HOMOData not available for the specific compound
LUMOData not available for the specific compound
Energy Gap (ΔE)Data not available for the specific compound

Electric Dipole Moment Calculations

Table 2: Illustrative Calculated Dipole Moment
ParameterValue (Debye)
Ground State Dipole Moment (μ)Data not available for the specific compound

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction between the small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Prediction of Binding Conformations and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For the pyrazolo[1,5-a]pyrimidine class, docking studies have been extensively used to investigate their potential as inhibitors of various enzymes, including protein kinases (e.g., CDK2, Pim-1/2), MurA, and others. ekb.egacs.org

The process involves placing the ligand into the binding site of the protein and calculating a docking score, which estimates the binding affinity. researchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rsc.org For instance, studies on related compounds have shown that the pyrazolo[1,5-a]pyrimidine core can form crucial hydrogen bonds with residues in the hinge region of kinase active sites, mimicking the binding of natural purines like ATP. rsc.org

Elucidation of Mechanism of Action at the Molecular Level

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are used to assess the stability of the binding conformation predicted by docking and to understand the subtle conformational changes that occur upon ligand binding. rsc.org

Conformational Analysis of Pyrazolo[1,5-a]pyrimidine-7-thiol and its Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound and its derivatives is therefore essential to understand its chemical reactivity and how it binds to target proteins. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of such molecules.

A key aspect of the conformational analysis of this particular compound is the potential for thiol-thione tautomerism in the pyrimidine (B1678525) ring. The 7-thiol group can exist in equilibrium with its 7-thione tautomer. DFT calculations can predict the relative stabilities of these tautomers by calculating their Gibbs free energies. For related heterocyclic systems, studies have shown that the thione form is often more stable, and this preference can be influenced by the solvent environment. jocpr.com

Furthermore, the orientation of the phenyl group at position 3 relative to the pyrazolo[1,5-a]pyrimidine core is a significant conformational variable. The rotational barrier around the single bond connecting the phenyl ring and the heterocyclic system determines the accessible conformations. These conformations can range from planar to various non-planar arrangements, each with a distinct energy level. Computational studies on similar bicyclic heterocyclic systems have demonstrated that the planarity of the molecule can be influenced by the nature and position of substituents. researchgate.net

The conformational flexibility of the pyrazolo[1,5-a]pyrimidine ring system itself, although generally planar, can also be influenced by its substituents. nih.gov For instance, the dearomatization of the pyrimidine ring in some derivatives leads to distinct geometric isomers with significantly different conformational labilities. mdpi.com While these studies were not performed on the exact 7-thiol derivative, they provide a framework for understanding the potential conformational behavior of the core structure.

Table 1: Theoretical Conformational Parameters of a Pyrazolo[1,5-a]pyrimidine Derivative

ParameterValueMethod
Dihedral Angle (C2-C3-Ph-C1')25.8°DFT/B3LYP
Relative Energy (Thiol vs. Thione)Thione more stable by 2.5 kcal/molDFT/B3LYP
Bond Length (C7-S)1.78 Å (Thiol)DFT/B3LYP
Bond Length (C7=S)1.65 Å (Thione)DFT/B3LYP
Note: The data in this table is illustrative and based on general findings for similar heterocyclic thiol/thione systems and substituted pyrazolo[1,5-a]pyrimidines, as specific data for this compound is not readily available in the cited literature.

Computational Predictions in Structure-Activity Relationship (SAR) Elucidation

Computational methods are indispensable in elucidating the Structure-Activity Relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, providing a rationale for observed biological activities and guiding the design of new analogs with improved properties. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed.

SAR studies on various pyrazolo[1,5-a]pyrimidine series have revealed important trends:

Substituents at position 3: The nature of the substituent at this position can significantly impact activity. For example, in a series of Tropomyosin Receptor Kinase (Trk) inhibitors, the presence of a picolinamide (B142947) group at the third position enhanced activity. mdpi.com

Substituents at position 5: Modifications at this position have been shown to influence binding to specific protein targets. For some kinase inhibitors, substitutions at this position can enhance binding affinity. nih.gov

Substituents at position 7: The group at the 7-position is often involved in crucial interactions with the target protein. In many kinase inhibitors, this position is solvent-exposed, allowing for modifications to improve solubility and pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net These models use molecular descriptors, which are numerical representations of various chemical features, to predict the activity of new, unsynthesized compounds. For a series of pyrazolo[1,5-a]pyrimidine-based Pim-1/2 kinase inhibitors, a QSAR study revealed that specific descriptors related to the substituents at the R1 and R2 positions were crucial for inhibitory activity and selectivity. researchgate.net

Table 2: Key SAR Findings for Pyrazolo[1,5-a]pyrimidine Derivatives from Computational Studies

Position of SubstitutionEffect on ActivityTarget ClassComputational Method
Position 3Picolinamide group enhanced activityTrk KinaseSAR Analysis
Position 5Substitutions can enhance binding affinityProtein KinasesSAR Analysis
Position 7Modifications can improve solubility and pharmacokineticsProtein KinasesSAR Analysis
R1 and R2 positionsSpecific substituents crucial for activity and selectivityPim-1/2 KinaseQSAR
This table summarizes general SAR trends observed in computational studies of various pyrazolo[1,5-a]pyrimidine derivatives.

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Pyrazolo[1,5-a]pyrimidine-based Therapeutics

The structural versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core makes it an ideal candidate for developing next-generation therapeutics designed to overcome the limitations of existing treatments. nih.gov Research has demonstrated the scaffold's effectiveness in creating potent inhibitors for various protein kinases, which are crucial regulators of cellular signaling and are often disrupted in cancers. nih.govrsc.org

A significant area of development is in targeting Tropomyosin Receptor Kinases (Trks), where mutations can lead to resistance against first-generation inhibitors. mdpi.com Second-generation Trk inhibitors, such as Repotrectinib, which features the pyrazolo[1,5-a]pyrimidine nucleus, have been developed to be effective against such mutations. mdpi.comnih.gov This highlights a key future direction for 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol: its potential modification into macrocyclic structures or other advanced designs to inhibit both wild-type and mutated kinase targets, thereby addressing acquired drug resistance. nih.gov

Furthermore, derivatives of this scaffold have shown potent activity against numerous other kinases implicated in cancer, including Pim-1, cyclin-dependent kinases (CDKs), EGFR, and B-Raf. nih.govresearchgate.netmedchemexpress.com The development of compounds that can selectively inhibit these targets remains a critical goal. Future therapeutics based on the this compound structure could be engineered for enhanced potency and selectivity against these clinically relevant enzymes. nih.gov

Therapeutic TargetCompound ClassKey Findings
Trk (mutated) Macrocyclic Pyrazolo[1,5-a]pyrimidinesSecond-generation inhibitors like Repotrectinib overcome resistance mutations. mdpi.com
Pim-1 Kinase Substituted Pyrazolo[1,5-a]pyrimidinesHighly selective inhibitors with nanomolar potency identified. nih.gov
CDK1, CDK2, CDK9 Pyrazolo[1,5-a]pyrimidine BS-194Potent, orally bioavailable inhibitor with antitumor effects in xenograft models. medchemexpress.com
PI3Kδ Indole-Pyrazolo[1,5-a]pyrimidinesHighly potent and selective inhibitors developed for inflammatory diseases. mdpi.com

Strategies for Optimizing Synthetic Efficiency and Yields

The translation of a promising compound from laboratory to clinical application hinges on the ability to produce it efficiently and economically. For pyrazolo[1,5-a]pyrimidine derivatives, including the 7-thiol variant, significant research has focused on optimizing synthetic routes. nih.gov

Several robust strategies have been established for constructing the core bicyclic system. rsc.org The most common approach involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. rsc.org This method is highly versatile, allowing for structural modifications at various positions on the scaffold. rsc.org

To improve efficiency and align with green chemistry principles, modern techniques are being employed. Microwave-assisted synthesis, for instance, offers a practical route to these compounds with increased speed, higher yields, and reduced environmental impact compared to conventional heating methods. nih.govrsc.org Other advanced methods include multi-component reactions and palladium-catalyzed cross-coupling reactions, which enable the introduction of diverse functional groups and enhance the structural diversity of the synthesized molecules. nih.govnih.gov

For the specific synthesis of 7-thiol derivatives, a common pathway involves a multi-step reaction sequence. This typically starts with the creation of a dihydroxy-pyrazolo[1,5-a]pyrimidine, followed by a chlorination step (often using phosphorus oxychloride) to produce a 7-chloro intermediate. nih.govmdpi.com This 7-chloro position is highly reactive and susceptible to nucleophilic substitution, allowing for the efficient introduction of a thiol group to yield the final product. mdpi.comnih.gov Future research will likely focus on refining these multi-step processes into more streamlined, one-pot procedures to maximize yield and reduce production costs.

Synthetic StrategyDescriptionAdvantages
Cyclocondensation Reaction of 5-aminopyrazoles with β-dicarbonyl compounds. rsc.orgHigh versatility, good yields, widely adopted. rsc.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. nih.govFaster reaction times, higher yields, greener approach. nih.gov
Multi-component Reactions Combining three or more reactants in a single step to form the product. nih.govHigh atom economy, operational simplicity. nih.gov
Nucleophilic Substitution Substitution of a leaving group (e.g., chlorine) at the 7-position with a nucleophile. mdpi.comEfficient method for introducing diverse functional groups like thiols. mdpi.com

Advances in Improving Target Selectivity and Reducing Off-Target Effects

A critical challenge in drug development is ensuring that a therapeutic agent interacts specifically with its intended target while avoiding other biological molecules, which can lead to unwanted side effects. rsc.org For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, achieving high selectivity is paramount. The structural adaptability of the scaffold allows for fine-tuning through chemical modifications to enhance this selectivity. nih.gov

Structure-activity relationship (SAR) studies have provided crucial insights into how different substituents affect target binding. For example, in the development of Trk inhibitors, the addition of a morpholine (B109124) group at a specific position was found to improve selectivity by reducing off-target effects. mdpi.comnih.gov Similarly, incorporating fluorine atoms can enhance interactions with key amino acid residues in the target's binding pocket, further boosting potency and selectivity. mdpi.com

In the context of Pim-1 kinase inhibitors, certain pyrazolo[1,5-a]pyrimidine compounds have demonstrated exceptional selectivity, inhibiting the target at nanomolar concentrations while showing little activity against a broad panel of over 100 other oncogenic kinases. nih.gov Likewise, structural optimization of derivatives targeting the enzyme DPP-4 led to compounds with over 2000-fold selectivity against related enzymes like DPP-8 and DPP-9. nih.gov

For this compound, future research will involve systematic modifications of the phenyl and methyl groups and exploring bioisosteric replacements to optimize interactions within the target's active site. The unique electronic and steric properties of the thiol group at the 7-position could be leveraged to form specific interactions, such as hydrogen bonds or coordination with metal ions, that may confer a unique selectivity profile not seen with more common amino or alkoxy substituents.

Addressing Challenges in Drug Resistance and Toxicity Mitigation

The long-term efficacy of many targeted therapies is often compromised by the emergence of drug resistance and dose-limiting toxicities. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine scaffold is at the forefront of research aimed at overcoming these significant hurdles.

One of the most promising recent discoveries is the potential for pyrazolo[1,5-a]pyrimidine derivatives to reverse multidrug resistance (MDR). nih.gov Certain novel compounds have been shown to be potent reversal agents against P-glycoprotein (ABCB1), a transport protein that pumps chemotherapeutic drugs out of cancer cells. By inhibiting this pump, these derivatives can restore the sensitivity of resistant cancer cells to drugs like paclitaxel. nih.gov This suggests a potential dual role for future therapeutics based on this compound: acting as both a primary therapeutic agent and an MDR reversal agent.

Mitigating toxicity is another key area of focus. Off-target effects, such as the inhibition of the hERG potassium channel which can lead to cardiotoxicity, are a common concern. Research on Pim-1 inhibitors has shown that removing certain basic chemical moieties from the pyrazolo[1,5-a]pyrimidine structure can completely abolish hERG inhibition without compromising potency against the primary target. nih.gov Similarly, scaffold hopping and fragment-based design strategies have been used to modify cytotoxic pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds into new derivatives with significantly reduced or eliminated cytotoxicity. nih.gov These optimization strategies will be essential in refining the structure of this compound to ensure a favorable safety profile.

Exploration of Novel Biological Targets and Therapeutic Applications for Thiol Derivatives

While the pyrazolo[1,5-a]pyrimidine scaffold is well-established in oncology, its therapeutic potential extends to a much broader range of diseases. Ongoing research continues to identify novel biological targets for this versatile class of compounds, opening up new avenues for treatment. researchgate.net

Derivatives have been successfully developed as inhibitors for targets far beyond protein kinases. For example, specific pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of:

Dipeptidyl peptidase-4 (DPP-4) , a target for type 2 diabetes. nih.gov

Aryl Hydrocarbon Receptor (AHR) , an emerging target in cancer immunology. rsc.org

ALKBH5 , an m⁶A demethylase, presenting a novel approach for treating acute myeloid leukemia (AML). researchgate.net

MurA , a bacterial enzyme essential for cell wall synthesis, indicating potential as a new class of antibacterial agents. acs.org

Mycobacterium tuberculosis , with some derivatives showing promising activity against the pathogen, potentially through interference with iron homeostasis. nih.gov

The introduction of a thiol group at the 7-position of the 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine structure is particularly intriguing. Thiols are known to be chemically reactive and can participate in unique biological interactions, such as forming covalent bonds with cysteine residues in proteins or chelating metal ions within enzyme active sites. This opens up the possibility that this compound and related derivatives could engage novel biological targets or exhibit unique mechanisms of action compared to derivatives with other functional groups, paving the way for new therapeutic applications.

Q & A

Q. What are the common synthetic strategies for preparing 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol and its derivatives?

The synthesis typically involves cyclocondensation of 5-amino-pyrazole derivatives with β-dicarbonyl or β-enaminone reagents. For example:

  • Reacting 3-amino-5-methylpyrazole with phenyl-substituted enaminones in ethanol under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core.
  • Introducing the thiol group at position 7 via nucleophilic substitution or thiolation reactions using reagents like phosphorus pentasulfide (P₂S₅) in anhydrous solvents (e.g., toluene) .
  • Purification by recrystallization (e.g., from ethanol/DMF mixtures) or column chromatography using silica gel .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For example, the thiol proton appears as a singlet at δ ~3.5–4.0 ppm in DMSO-d₆, while methyl groups resonate at δ ~2.1–2.5 ppm .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between fused rings typically <5°) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 284) .
  • IR spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and C=S vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or dynamic effects. Strategies include:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., thiol ↔ thione forms) .
  • DFT calculations : Compare experimental and theoretical chemical shifts using software like Gaussian or ORCA .
  • Complementary techniques : X-ray crystallography for unambiguous confirmation of substituent positions .

Q. What strategies optimize the regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?

Position 7 (thiol group) is highly reactive. To modify it:

  • Alkylation : React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form thioethers .
  • Oxidation : Use H₂O₂ or m-CPBA to convert -SH to sulfonic acid (-SO₃H) for enhanced solubility .
  • Cross-coupling : Introduce aryl/heteroaryl groups via Ullmann or Buchwald-Hartwig reactions with Pd catalysts . Monitor reactions by TLC and optimize conditions (e.g., solvent polarity, temperature) to minimize byproducts .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Focus on target-specific assays:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
  • Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
  • Cellular uptake : Use fluorescently tagged derivatives to study permeability via confocal microscopy . Validate results with control compounds (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

  • Low yields in cyclocondensation : Optimize stoichiometry (1:1.2 molar ratio of aminopyrazole to enaminone) and use high-boiling solvents (e.g., DMF) .
  • Purification difficulties : Replace column chromatography with fractional crystallization (e.g., using ethanol/water mixtures) .
  • Thiol oxidation : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Molecular docking : Predict binding affinities to protein targets (e.g., COX-2) using AutoDock Vina .
  • Reactivity indices : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites for functionalization .
  • Solubility prediction : Use COSMO-RS models to optimize solvent systems for synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.